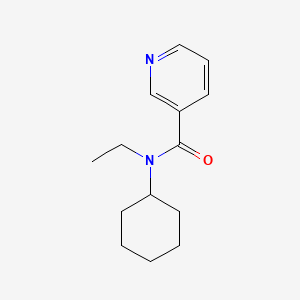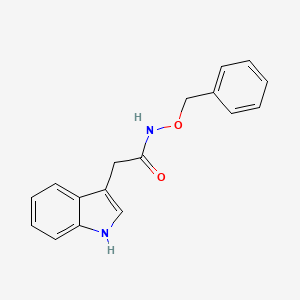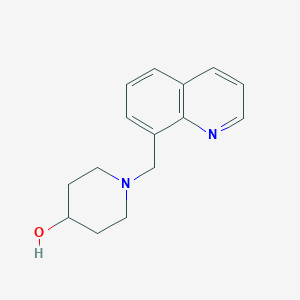
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the pyrrole class of organic compounds and has a molecular formula of C8H8BrN2O.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide involves its interaction with various cellular targets such as proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. By inhibiting HDACs, this compound can induce apoptosis and inhibit the growth of cancer cells. This compound has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In neuroprotection research, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide in lab experiments is its potential as a therapeutic agent in various research fields. This compound has shown promising results in cancer treatment, neuroprotection, and anti-inflammatory activity. However, a limitation of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration route of this compound to minimize toxicity and side effects.
Direcciones Futuras
There are several future directions for the research of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory activity. Another direction is to study its potential as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the optimal dosage and administration route of this compound to minimize toxicity and side effects.
Métodos De Síntesis
The synthesis of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been studied for its potential as a therapeutic agent in various scientific research fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h2,4-5,11H,1,3H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZTGRHAQVKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)
![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

